Cas no 83947-58-4 ((E)-1-Propenylboronic Pinacol Ester)

(E)-1-Propenylboronic Pinacol Ester structure
83947-58-4 structure
(E)-1-Propenylboronic Pinacol Ester
83947-58-4
C9H17BO2
168.041083097458
MFCD15143598
2602409
329765034

(E)-1-Propenylboronic Pinacol Ester Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-((E)-Propenyl)[1,3,2]Dioxaborolane
    • (E)-1-propenyl boronic pinacol ester
    • 1-propenylpinacolboronate
    • trans-1-Propeneboronic acid pinacol ester
    • trans-2-(1-Propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • (E)-4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((E)-1-propenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1E)-1-propen-1-yl-1,3,2-dioxaborolane (ACI)
    • (E)-2-(1-Propenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-((1E)-prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane
    • Propen-1-ylboronic acid, pinacol ester
    • trans-1-Propenylboronic acid pinacol ester
    • 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
    • 83947-58-4
    • MFCD15143598
    • trans-propenylboronic acid pinacol ester
    • (E)-1-Propenylboronic Pinacol Ester
    • CS-0179249
    • AS-55710
    • trans-1-Propenylboronic acid pinacol ester, 97%
    • Z1201628034
    • COPMASWDWLENMV-VOTSOKGWSA-N
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1Z)-1-propenyl-
    • AKOS006334178
    • Propen-1-ylboronic acid pinacol ester
    • SCHEMBL1064325
    • A50025
    • EN300-761428
    • 72824-05-6
    • 4,4,5,5-tetramethyl-2-((E)-propenyl)-[1,3,2]dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1E)-1-propenyl-
    • SCHEMBL11094
    • +Expand
    • MFCD15143598
    • COPMASWDWLENMV-VOTSOKGWSA-N
    • 1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+
    • CC1(OB(/C=C/C)OC1(C)C)C

Computed Properties

  • 168.1321599g/mol
  • 0
  • 2
  • 1
  • 168.1321599g/mol
  • 12
  • 181
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 18.5Ų

Experimental Properties

  • n20/D 1.433
  • 46-47 ºC (4 Torr)
  • Fahrenheit: 127.4 ° f
    Celsius: 53 ° c
  • 0.881 g/mL at 25 °C

(E)-1-Propenylboronic Pinacol Ester Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GARN-50mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
50mg
$87.00
A2B Chem LLC
AH59651-50mg
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4 95%
50mg
$59.00 2024-04-19
Aaron
AR00GAZZ-50mg
4,4,5,5-Tetramethyl-2-((E)-propenyl)[1,3,2]dioxaborolane
83947-58-4 95%
50mg
$56.00
ChemScence
CS-0107206-5g
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4
5g
$1040.0 2021-09-02
Enamine
EN300-761428-0.1g
4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane
83947-58-4 95%
0.1g
$34.0 2024-05-23
eNovation Chemicals LLC
D655618-5g
Propen-1-ylboronic acid pinacol ester
83947-58-4 95%
5g
$1290 2022-06-10
TRC
P770125-25mg
(E)-1-Propenylboronic Pinacol Ester
83947-58-4
25mg
$219.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177846-100mg
(E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
83947-58-4 98%
100mg
¥907.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E69440-5g
1-propenylpinacolboronate
83947-58-4 95%
5g
¥6640.0 2023-09-07

(E)-1-Propenylboronic Pinacol Ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Reference
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, Chem Catalysis, 2022, 2(3), 508-518

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Diphenylphosphine oxide ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Toluene ;  12 h, 60 °C
Reference
Secondary phosphine oxide-activated nickel catalysts for site-selective alkene isomerization and remote hydrophosphination
Huang, Lin; et al, ChemRxiv, 2021, 1, 1-16

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Reference
Diastereoselective Addition of Zincated Hydrazones to Alkenylboronates and Stereospecific Trapping of Boron/Zinc Bimetallic Intermediates by Carbon Electrophiles
Hatakeyama, Takuji; et al, Journal of the American Chemical Society, 2008, 130(46), 15688-15701

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  4 h, rt
Reference
Sequential Coupling of Zincated Hydrazone, Alkenylboronate, and Electrophile That Creates Several Contiguous Stereogenic Centers
Nakamura, Masaharu; et al, Journal of the American Chemical Society, 2004, 126(44), 14344-14345

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Synthesis of chlorotonil A derivatives and studies into the stereoselective intramolecular protonation
Diba, Anastasia Kena, 2010, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, -78 °C
Reference
Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction
Coombs, John R.; et al, Organic Letters, 2015, 17(7), 1708-1711

Synthetic Circuit 7

Reaction Conditions
Reference
Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform
Buttard, Floris; et al, Journal of Organic Chemistry, 2019, 84(6), 3702-3714

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 2924535-40-8 Solvents: Benzene-d6 ,  Toluene-d8 ;  15 min, rt
Reference
Part per million levels of an anionic iron hydride complex catalyzes selective alkene isomerization via two-state reactivity
Garhwal, Subhash ; et al, Chem Catalysis, 2021, 1(3), 631-647

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Reference
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; et al, Chemical Science, 2020, 11(23), 5944-5949

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Dimethylacetamide ;  overnight, 55 °C
Reference
Stereodivergent, kinetically controlled isomerization of terminal alkenes via nickel catalysis
Rubel, Camille Z.; et al, ChemRxiv, 2022, 1, 1-10

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, hydr… Solvents: Hexane ;  5 min, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Cupric nitrate Solvents: Water ;  5 min, 0 °C
1.3 5 h, 0 °C
1.4 Reagents: Water
Reference
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

(E)-1-Propenylboronic Pinacol Ester Raw materials

(E)-1-Propenylboronic Pinacol Ester Preparation Products

(E)-1-Propenylboronic Pinacol Ester Related Literature

Recommended suppliers
Chu Zhou Jiang Ling Chemical Techlnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
shanghaixianding
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Shanghai Guanchuang Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.gcbiotechnology.com/
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.chemfish.com/
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk